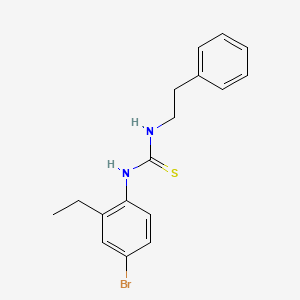
N-(4-bromo-2-ethylphenyl)-N'-(2-phenylethyl)thiourea
Vue d'ensemble
Description
N-(4-bromo-2-ethylphenyl)-N'-(2-phenylethyl)thiourea is a useful research compound. Its molecular formula is C17H19BrN2S and its molecular weight is 363.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.04523 g/mol and the complexity rating of the compound is 318. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Enhanced Bioavailability and Anti-HIV Activity
A significant application of thiourea derivatives in scientific research involves improving the bioavailability of anti-HIV agents. N'-[2-(2-Thiophene)ethyl]-N'-[2-(5-bromopyridyl)]-thiourea, a compound related to the specified chemical structure, demonstrated a tenfold improvement in oral bioavailability with a novel formulation, significantly enhancing systemic exposure levels in mice. This advancement indicates the compound's potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV treatment, highlighting the broader implications for thiourea derivatives in enhancing drug delivery and efficacy (Uckun et al., 2007).
Application in Fluorescence Sensing
Thiourea derivatives have been explored for their utility in detecting substances, as demonstrated by a study on a novel fluorescence probe based on p-acid-Br for thiourea detection. This probe showed high specificity, excellent stability, and good reproducibility, making it a potential tool for detecting thiourea in various samples. The sensor's low detection limit and high sensitivity underscore the applicability of thiourea derivatives in analytical chemistry, particularly in environmental monitoring and food safety (Wang et al., 2016).
Large-scale Synthesis for Clinical Development
The large-scale synthesis of thiourea derivatives, such as N'-[2-(2-thiophene)ethyl]-N'-[2-(5-bromopyridyl)]-thiourea, underlines their importance in the pharmaceutical industry. The reported methodology for producing this compound under Good Manufacturing Practice (GMP) conditions facilitates its clinical development. This compound's effectiveness against various strains of HIV, including drug-resistant variants, positions thiourea derivatives as promising candidates for new therapeutic agents (Dumez et al., 2007).
Crystal Structure Analysis for Drug Design
Crystal structure analysis of thiourea derivatives, such as N-p-bromophenyl-N′-phenylacetylthiourea, provides valuable insights into their molecular conformation, interactions, and properties. Such analyses are crucial for drug design, allowing researchers to understand the structural basis of a compound's biological activity and stability. The observed intermolecular hydrogen bonds and π–π stacking interactions in thiourea compounds contribute to their potential as drug candidates by influencing their conformation and molecular interactions (Xian et al., 2009).
Propriétés
IUPAC Name |
1-(4-bromo-2-ethylphenyl)-3-(2-phenylethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2S/c1-2-14-12-15(18)8-9-16(14)20-17(21)19-11-10-13-6-4-3-5-7-13/h3-9,12H,2,10-11H2,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOALUTYQRNDPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)NC(=S)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(2,3-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4607914.png)
![3-(1,3-benzodioxol-5-yl)-5-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-4-methyl-4H-1,2,4-triazole](/img/structure/B4607917.png)
![2-{4-[(1-ethyl-1H-indol-3-yl)methyl]-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B4607925.png)
![N-isopropyl-2-methoxy-5-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)sulfonyl]benzamide](/img/structure/B4607929.png)
![methyl 2-[({[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]amino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4607935.png)
![2-(4-CHLOROPHENYL)-1-[4-(2-THIENYLSULFONYL)PIPERAZINO]-1-ETHANONE](/img/structure/B4607941.png)
![N-[4-(diethylamino)-2-methylphenyl]-2,2-diphenylpropanamide](/img/structure/B4607950.png)
![2-cyano-3-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-(2-methoxyphenyl)acrylamide](/img/structure/B4607962.png)
![1-(2-furoyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine](/img/structure/B4607981.png)
![methyl 4-{5-[(2-bromophenoxy)methyl]-2-furyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4607984.png)
![5-[1-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4607993.png)
